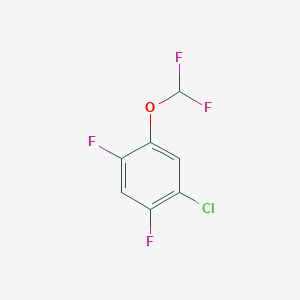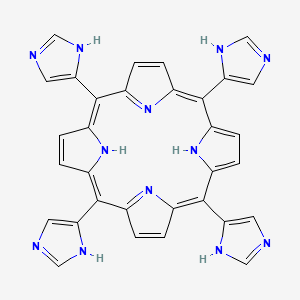
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is a synthetic porphyrin derivative characterized by the presence of four imidazole groups attached to the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin typically involves the reaction of porphyrin with imidazole derivatives under specific conditions. One common method is the reaction of porphyrin with 1H-imidazole-4-carbaldehyde in the presence of a catalyst. The reaction conditions often include a solvent such as dimethyl sulfoxide (DMSO) and a temperature range of 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophiles such as alkyl halides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield alkylated porphyrin derivatives .
Scientific Research Applications
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Employed as a fluorescent probe for imaging and sensing applications due to its unique photophysical properties.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin involves its ability to interact with various molecular targets and pathways. In photodynamic therapy, the compound acts as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in cancer cells. The imidazole groups also allow the compound to form coordination complexes with metal ions, enhancing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
5,10,15,20-Tetra(1H-imidazol-4-yl)porphyrin: Similar structure but with imidazole groups attached at the 4-position.
5,10,15,20-Tetra(1H-pyrazol-4-yl)porphyrin: Contains pyrazole groups instead of imidazole groups
Uniqueness
5,10,15,20-Tetra(1H-imidazol-5-yl)porphyrin is unique due to its specific arrangement of imidazole groups, which imparts distinct photophysical and chemical properties. This makes it particularly suitable for applications in photodynamic therapy and as a catalyst in organic reactions .
Properties
Molecular Formula |
C32H22N12 |
|---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(1H-imidazol-5-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C32H22N12/c1-2-18-30(26-10-34-14-38-26)20-5-6-22(43-20)32(28-12-36-16-40-28)24-8-7-23(44-24)31(27-11-35-15-39-27)21-4-3-19(42-21)29(17(1)41-18)25-9-33-13-37-25/h1-16,41,44H,(H,33,37)(H,34,38)(H,35,39)(H,36,40) |
InChI Key |
SGTYFGIVLLFKQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=CN=CN6)C7=CN=CN7)C8=CN=CN8)C=C3)C9=CN=CN9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


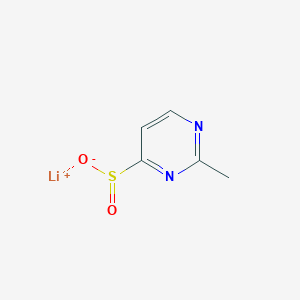

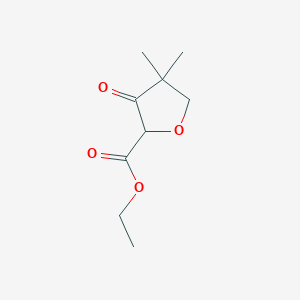
![tert-butyl 1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13118872.png)
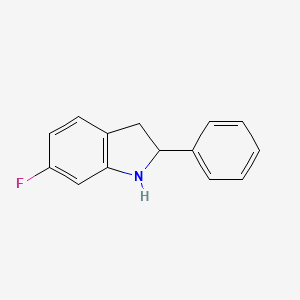
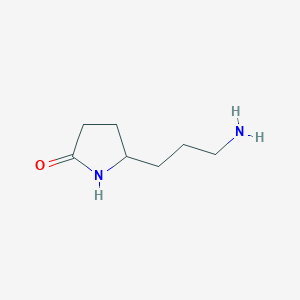
![7-Isobutyl-N,5-dimethylimidazo[1,5-b]pyridazin-2-amine](/img/structure/B13118893.png)


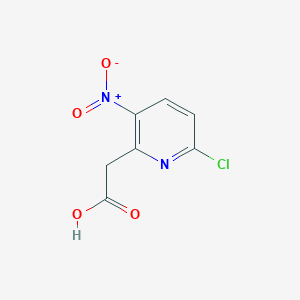
![Ethyl 5-azaspiro[3.4]octane-8-carboxylate](/img/structure/B13118918.png)


